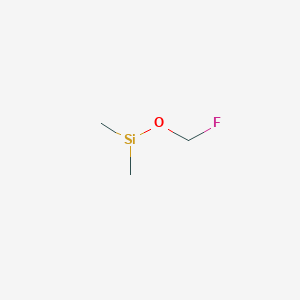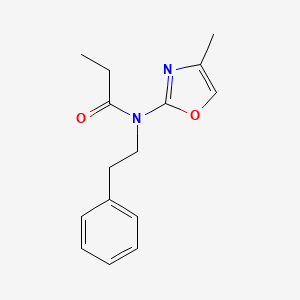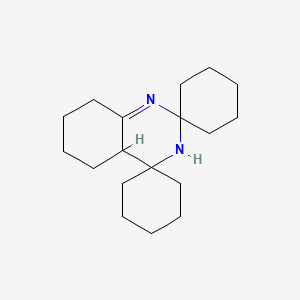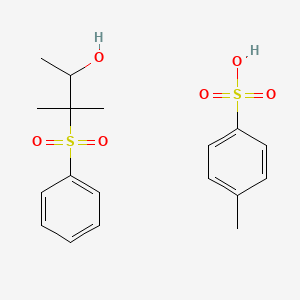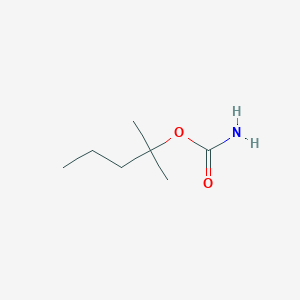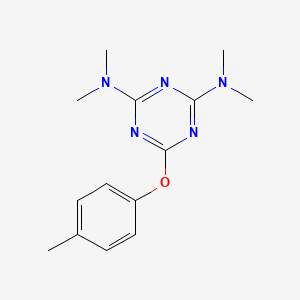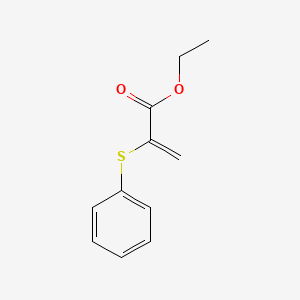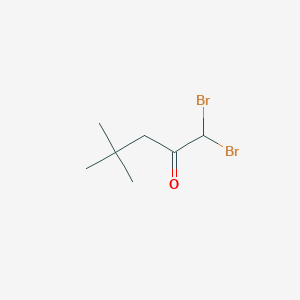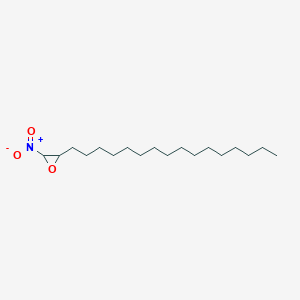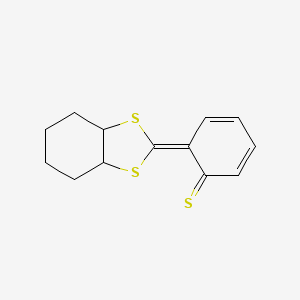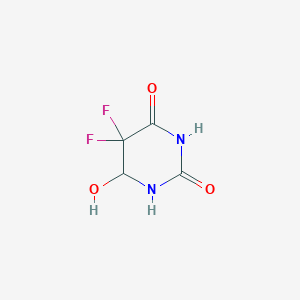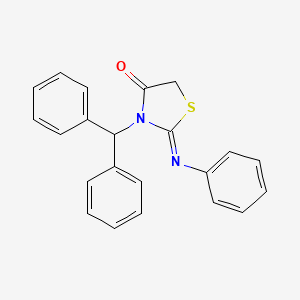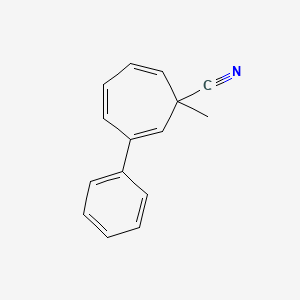
1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile is an organic compound characterized by a seven-membered ring structure with alternating double bonds, a phenyl group, a methyl group, and a nitrile group
Preparation Methods
The synthesis of 1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile can be achieved through several routes. One common method involves the reaction of cycloheptatriene with phenylmagnesium bromide, followed by the introduction of a nitrile group through a substitution reaction. The reaction conditions typically require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents like halogens or nitro groups.
Addition: The double bonds in the cycloheptatriene ring can undergo addition reactions with halogens or hydrogen halides, forming dihalo or halo derivatives.
Common reagents and conditions for these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in organometallic chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for understanding biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The phenyl and cycloheptatriene rings provide a rigid framework that can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar compounds to 1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile include:
Cycloheptatriene: A simpler structure without the phenyl, methyl, and nitrile groups.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings, known for its aromatic properties.
Sesquifulvalene: Composed of linked cyclopentadiene and cycloheptatriene rings.
Properties
CAS No. |
52432-96-9 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile |
InChI |
InChI=1S/C15H13N/c1-15(12-16)10-6-5-9-14(11-15)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI Key |
BQGKCIBGFJHPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC=CC(=C1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


